molecular formula C17H5BrCl4N2O2S B11233383 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrachloro-1H-isoindole-1,3(2H)-dione

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrachloro-1H-isoindole-1,3(2H)-dione

Cat. No.: B11233383
M. Wt: 523.0 g/mol
InChI Key: RFLZKMZJUVJPHK-UHFFFAOYSA-N
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Description

2-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4,5,6,7-TETRACHLORO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features a thiazole ring and multiple halogen substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4,5,6,7-TETRACHLORO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, which can be achieved by reacting 4-bromophenyl isothiocyanate with an appropriate amine under controlled conditions . The resulting intermediate is then subjected to further reactions to introduce the isoindole and tetrachloro substituents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4,5,6,7-TETRACHLORO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Reagents: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

    Electrophilic Reagents: Bromine (Br2), chlorine (Cl2)

    Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Major Products

The major products formed from these reactions include substituted thiazoles, sulfoxides, sulfones, and various heterocyclic compounds .

Scientific Research Applications

2-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4,5,6,7-TETRACHLORO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4,5,6,7-TETRACHLORO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, inhibiting their activity. The compound’s halogen substituents enhance its binding affinity and selectivity . Pathways involved include inhibition of microbial enzymes and disruption of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4,5,6,7-TETRACHLORO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its combination of a thiazole ring with an isoindole core and multiple halogen substituents.

Properties

Molecular Formula

C17H5BrCl4N2O2S

Molecular Weight

523.0 g/mol

IUPAC Name

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrachloroisoindole-1,3-dione

InChI

InChI=1S/C17H5BrCl4N2O2S/c18-7-3-1-6(2-4-7)8-5-27-17(23-8)24-15(25)9-10(16(24)26)12(20)14(22)13(21)11(9)19/h1-5H

InChI Key

RFLZKMZJUVJPHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)N3C(=O)C4=C(C3=O)C(=C(C(=C4Cl)Cl)Cl)Cl)Br

Origin of Product

United States

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